molecular formula C17H12Cl2N2O3 B4208600 3-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-phenylpropanamide

3-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-phenylpropanamide

Cat. No.: B4208600
M. Wt: 363.2 g/mol
InChI Key: CKYHAGZWMGGADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-phenylpropanamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dichloro-substituted isoindoline-1,3-dione moiety attached to a phenylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-phenylpropanamide typically involves multi-step organic reactions. One common method includes the reaction of 5,6-dichloro-1,3-dioxoisoindoline with N-phenylpropanamide under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

3-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-phenylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid
  • 3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
  • N-cyclohexyl-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Uniqueness

3-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-phenylpropanamide stands out due to its specific structural features, such as the phenylpropanamide group, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

3-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3/c18-13-8-11-12(9-14(13)19)17(24)21(16(11)23)7-6-15(22)20-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYHAGZWMGGADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
3-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-phenylpropanamide
Reactant of Route 3
Reactant of Route 3
3-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-phenylpropanamide
Reactant of Route 4
Reactant of Route 4
3-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-phenylpropanamide
Reactant of Route 5
Reactant of Route 5
3-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-phenylpropanamide
Reactant of Route 6
Reactant of Route 6
3-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.